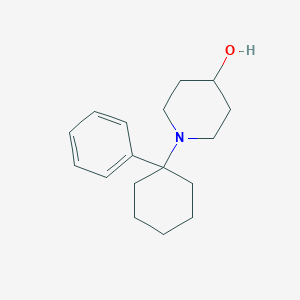
1-(1-Phénylcyclohexyl)-4-hydroxypipéridine
Vue d'ensemble
Description
La 1-(1-Phénylcyclohexyl)-4-hydroxypipéridine est un composé appartenant à la famille des arylcyclohexylamines. Ce composé est structurellement apparenté à la phéncyclidine (PCP) et présente des propriétés pharmacologiques similaires. Il possède une structure tricyclique composée d'un cycle aromatique, d'un cycle cyclohexyle et d'un cycle pipéridine. Ce composé a été étudié pour ses propriétés analgésiques et anesthésiques potentielles .
Applications De Recherche Scientifique
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine has been studied for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.
Biology: The compound is used in studies investigating the effects of NMDA receptor antagonists on neural activity.
Medicine: Research has explored its potential as an analgesic and anesthetic agent.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
Target of Action
The primary target of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, also known as Rolicyclidine or Phencyclidine , is the NMDA receptor . This receptor is a type of ionotropic receptor found on the dendrites of neurons and receives signals in the form of neurotransmitters .
Mode of Action
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine works primarily as an NMDA receptor antagonist , which blocks the activity of the NMDA Receptor . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system .
Biochemical Pathways
The compound’s antagonism of NMDA receptors leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . It also stops muscarinic and nicotinic acetylcholine receptors and sticks to one of the different types of opiate receptors (sigma) on the nerve cell membranes .
Pharmacokinetics
It is known that when smoked, some of the compound is broken down by heat into 1-phenylcyclohexene (pc) and piperidine . The onset of action for inhalation occurs in 2–5 minutes, whereas the effects may take 15 to 60 minutes when ingested orally .
Result of Action
The compound induces a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic and hallucinogenic effects . It may cause hallucinations, distorted perceptions of sounds, and violent behavior . Adverse effects may include seizures, coma, addiction, and an increased risk of suicide .
Action Environment
The action, efficacy, and stability of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can be influenced by various environmental factors. For instance, the method of administration (smoking, injection, snorted, or by mouth) can affect the onset and duration of its effects . Additionally, the compound’s effects can vary by dosage, with low doses producing a numbness in the extremities and intoxication, characterized by staggering, unsteady gait, slurred speech, bloodshot eyes, and loss of balance .
Safety and Hazards
Orientations Futures
The recent emergence of PCP analogues that can be obtained from internet retailers requires the implementation of appropriate monitoring strategies for harm reduction purposes . Access to analytical data plays a key part when encountering these substances, especially if reference material is not available .
Analyse Biochimique
Biochemical Properties
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine plays a significant role in biochemical reactions, primarily as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . This interaction leads to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . Additionally, it inhibits muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes . These interactions highlight the compound’s potential impact on neurotransmission and receptor modulation.
Cellular Effects
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with NMDA receptors leads to altered calcium influx, which can affect neurotransmitter release and synaptic plasticity . Furthermore, its binding to sigma receptors may impact cellular stress responses and apoptosis . These cellular effects underscore the compound’s potential to influence both normal and pathological cellular processes.
Molecular Mechanism
The molecular mechanism of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine involves its binding interactions with biomolecules and subsequent modulation of receptor activity. As an NMDA receptor antagonist, the compound blocks the receptor’s ion channel, preventing the influx of calcium ions and inhibiting neuronal depolarization . This action disrupts normal neurotransmission and can lead to altered cognitive and behavioral functions . Additionally, the compound’s interaction with muscarinic and nicotinic receptors further modulates neurotransmitter release and receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that hydroxylation of the compound generally decreases its activity in inhibiting PCP binding by a factor of 10 to 80 . This reduction in activity may influence the compound’s efficacy and potency in various experimental conditions. Additionally, long-term exposure to the compound may result in adaptive changes in receptor expression and function .
Dosage Effects in Animal Models
The effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by decreasing acute thermal and chemical pain responses . Higher doses may lead to toxic or adverse effects, including impaired motor coordination, altered behavior, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound undergoes hydroxylation, which can significantly alter its pharmacological activity and receptor affinity . This metabolic transformation may also affect the compound’s distribution and accumulation within tissues, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its passage through cell membranes, allowing it to reach various intracellular targets . Additionally, its binding to specific receptors and transporters can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This subcellular distribution is crucial for understanding the compound’s precise mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
La synthèse de la 1-(1-Phénylcyclohexyl)-4-hydroxypipéridine implique plusieurs étapes. Une méthode courante commence par la réaction de la cyclohexanone avec le bromure de phénylmagnésium pour former le 1-phénylcyclohexanol. Cet intermédiaire est ensuite mis à réagir avec la pipéridine en présence d'un agent déshydratant pour obtenir le produit final . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle.
Analyse Des Réactions Chimiques
La 1-(1-Phénylcyclohexyl)-4-hydroxypipéridine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des électrophiles comme l'acide nitrique ou les halogènes. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a été étudiée pour diverses applications de recherche scientifique :
Chimie : Elle sert de précurseur pour la synthèse d'autres dérivés d'arylcyclohexylamine.
Biologie : Le composé est utilisé dans des études qui examinent les effets des antagonistes des récepteurs NMDA sur l'activité neuronale.
Médecine : La recherche a exploré son potentiel en tant qu'analgésique et anesthésique.
Industrie : Elle peut être utilisée dans le développement de nouveaux produits pharmaceutiques et intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec le récepteur NMDA. En se liant à ce récepteur, le composé bloque l'afflux d'ions calcium, inhibant ainsi la dépolarisation neuronale et la libération de neurotransmetteurs. Cette action se traduit par ses effets anesthésiques et analgésiques .
Comparaison Avec Des Composés Similaires
La 1-(1-Phénylcyclohexyl)-4-hydroxypipéridine est similaire à d'autres composés d'arylcyclohexylamine tels que :
Phéncyclidine (PCP) : Les deux composés partagent une structure tricyclique et des propriétés pharmacologiques similaires.
Kétamine : Un autre antagoniste des récepteurs NMDA aux propriétés anesthésiques.
Rolicyclidine : Un composé aux effets similaires, mais légèrement moins puissant et avec moins d'effets stimulants.
La particularité de la this compound réside dans ses modifications structurales spécifiques, qui peuvent se traduire par des profils pharmacocinétiques et pharmacodynamiques différents par rapport à d'autres composés similaires.
Propriétés
IUPAC Name |
1-(1-phenylcyclohexyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMSLWGPLFKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208979 | |
| Record name | 4-Hydroxyphencyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60232-85-1 | |
| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60232-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphencyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY PHENCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine in PCP research?
A1: 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, often abbreviated as PCHP, is a primary metabolite of PCP. [] Its presence in biological samples like hair and urine can confirm active PCP use as opposed to external contamination. [, ] Analyzing PCHP levels alongside PCP helps researchers understand the drug's metabolism and excretion patterns. []
Q2: How effective are different extraction methods for analyzing PCHP in hair samples?
A3: Research comparing methanol-5N HCl, 10% HCl, and 2N sodium hydroxide digestion for extracting PCP and its metabolites from hair found that while the latter two methods were comparable to methanol-5N HCl for PCP extraction, their efficiency for extracting PCHP and t-PCPdiol was significantly lower. [] Therefore, methanol-5N HCl is recommended for a more comprehensive analysis.
Q3: Does the route of PCP administration influence the formation of PCHP?
A4: While the provided research doesn't directly compare different administration routes, it highlights that PCHP is formed both in vitro, using rabbit liver preparations, [] and in vivo, as observed in rat studies. [] This suggests that PCHP formation is a consistent metabolic pathway for PCP, regardless of the administration route.
Q4: Which enzymes are involved in the metabolism of PCP to PCHP?
A5: Research suggests that cytochrome P-450 enzymes play a role in the formation of PCHP and other PCP metabolites. [] This is based on findings where DPEA, a cytochrome P-450 inhibitor, significantly reduced the production of PCHP and other metabolites in rabbit liver preparations.
Q5: Can other substances influence the metabolism of PCP to PCHP?
A6: Yes, studies indicate potential drug interactions affecting PCP metabolism. [] For example, THC was found to inhibit the formation of PCHP in rat liver preparations. [] This highlights the importance of considering co-consumption of substances when studying PCP metabolism and interpreting toxicological findings.
Q6: Are there analytical methods specifically designed to detect and quantify PCHP?
A7: While there aren't PCHP-specific assays mentioned, research utilizes gas chromatography-mass spectrometry (GC/MS) for simultaneous detection and quantification of PCP, PCHP, and other metabolites in various matrices like hair and biological samples. [, ] This method offers high sensitivity and specificity for analyzing these compounds.
Q7: What is the long-term persistence of PCHP in biological samples like hair?
A8: While the provided research primarily focuses on acute PCP exposure, it indicates that PCHP can be detected in hair for an extended period. [] This characteristic makes hair a valuable matrix for retrospective analysis of PCP use, potentially offering insights into past exposure windows.
Q8: What are the implications of detecting PCHP alongside PCP in human hair samples?
A9: The simultaneous detection of PCP, PCHP, and t-PCPdiol in human hair provides definitive evidence of active PCP use. [] This is crucial for differentiating true positives from cases of potential external hair contamination, strengthening the reliability of hair analysis for drug testing in various settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
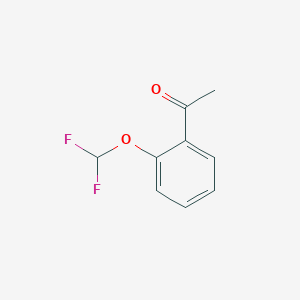

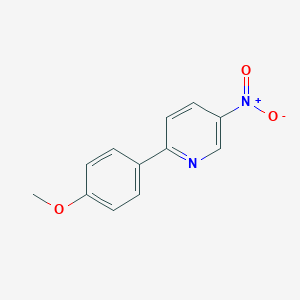


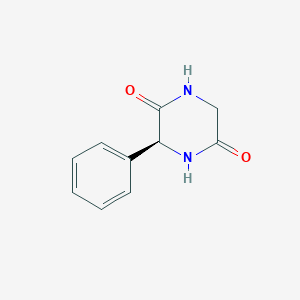
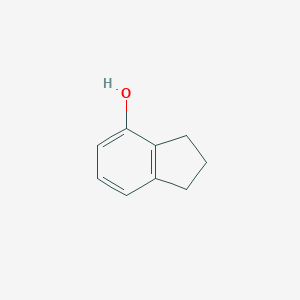

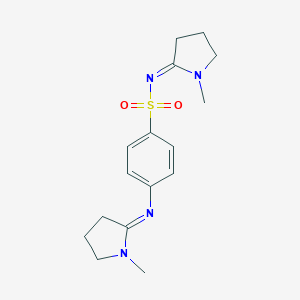
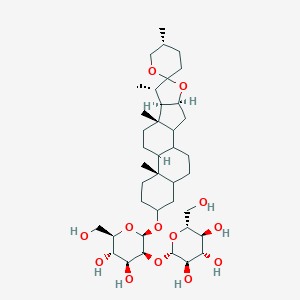
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)


![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
